molecular formula C8H12O3 B1330522 Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate CAS No. 17791-35-4

Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B1330522
CAS No.: 17791-35-4
M. Wt: 156.18 g/mol
InChI Key: UYMKMUZNHJKUQB-UHFFFAOYSA-N
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Description

Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 196152. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMKMUZNHJKUQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30307877, DTXSID401244603
Record name methyl 7-oxa-2-norbornanecarboxylate
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Record name Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate
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Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21987-32-6, 17791-35-4
Record name Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21987-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC196152
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196152
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 7-oxa-2-norbornanecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 7-Oxabicyclo[2.2.1]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate, a valuable bicyclic scaffold in medicinal chemistry and organic synthesis. The core of this guide focuses on the Diels-Alder reaction between furan and methyl acrylate, which stands as the most prevalent and efficient route to this target molecule. We will delve into the mechanistic intricacies that govern the stereochemical outcome of this cycloaddition, explore various catalytic systems designed to enhance reaction efficiency and selectivity, and provide detailed, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical guidance on the preparation of this important synthetic intermediate.

Introduction: The Significance of the 7-Oxabicyclo[2.2.1]heptane Scaffold

The 7-oxabicyclo[2.2.1]heptane framework, also known as an oxanorbornane, is a rigid and structurally unique motif present in numerous biologically active natural products.[1] Its constrained bicyclic system offers a well-defined three-dimensional orientation of substituents, making it an attractive scaffold for the design of novel therapeutic agents. Derivatives of this core structure have been investigated for a wide range of medicinal applications, including their use as building blocks for the synthesis of complex molecules like anti-HIV drug candidate Cyclophellitol, and as thromboxane A2 antagonists.[2][3] this compound, in particular, serves as a versatile intermediate, with its ester functionality providing a convenient handle for further chemical modifications.[2] The strategic importance of this class of compounds underscores the need for robust and efficient synthetic methodologies.[4]

The Cornerstone of Synthesis: The Diels-Alder Reaction

The most common and direct route to the 7-oxabicyclo[2.2.1]heptane core is the [4+2] cycloaddition, or Diels-Alder reaction, between a furan derivative (the diene) and a suitable dienophile.[1][5] In the synthesis of this compound, furan reacts with methyl acrylate. This reaction, while conceptually straightforward, presents several challenges, including the relatively low reactivity of furan as a diene and the often-competing formation of endo and exo stereoisomers.[6][7]

Mechanistic Considerations: Endo vs. Exo Selectivity

The Diels-Alder reaction can proceed through two major stereochemical pathways, leading to the formation of either the endo or the exo product.

G furan Furan (Diene) transition_endo Endo Transition State furan->transition_endo [4+2] transition_exo Exo Transition State furan->transition_exo [4+2] acrylate Methyl Acrylate (Dienophile) acrylate->transition_endo acrylate->transition_exo product_endo Endo Adduct transition_endo->product_endo Kinetic Product product_exo Exo Adduct transition_exo->product_exo Thermodynamic Product

Caption: Reaction pathways for the Diels-Alder cycloaddition.

In many Diels-Alder reactions, the endo product is kinetically favored due to secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing pi system of the diene. However, the reaction between furan and maleic anhydride is a classic exception where the exo product is thermodynamically more stable and is often the major product, especially under conditions that allow for equilibration.[8][9] This is because the Diels-Alder reaction with furan is often reversible, and the thermodynamically more stable exo isomer can accumulate over time.[8] The stereochemical outcome can be influenced by reaction temperature, catalysts, and pressure.[10]

Catalytic Strategies to Enhance Reaction Efficiency and Selectivity

To overcome the inherent low reactivity of furan and to control the stereoselectivity of the cycloaddition, various catalytic systems have been developed. Lewis acids are particularly effective in activating the dienophile, thereby accelerating the reaction rate.

Lewis Acid Catalysis

Lewis acids coordinate to the carbonyl oxygen of methyl acrylate, lowering the energy of its LUMO (Lowest Unoccupied Molecular Orbital) and enhancing its electrophilicity. This increased reactivity allows the reaction to proceed under milder conditions and can significantly influence the endo/exo ratio.

Boron trifluoride etherate (BF₃·OEt₂) has been demonstrated to be a highly effective catalyst for this reaction, leading to good yields and a high preference for the endo isomer.[11] Other Lewis acids such as zinc iodide (ZnI₂), aluminum chloride (AlCl₃), and tin tetrachloride (SnCl₄) have also been explored, though some can lead to product polymerization.[11] The use of heterogeneous Lewis acid catalysts, such as TiCl₄ and ZnCl₂ supported on silica gel, has also been reported to be effective.[12][13]

CatalystSolventTemperature (°C)Time (h)Combined Yield (%)endo:exo RatioReference
BF₃·OEt₂None<51075.77:3[11]
ZnI₂Not specified40Not specified551:2[11]
High Pressure (15 kbar)Not specifiedNot specifiedNot specified626:4[11]
Ionic Liquid ([bmim]BF₄)[bmim]BF₄Room TempNot specifiedHigh2:1[7]

Table 1: Comparison of different catalytic systems for the Diels-Alder reaction of furan and methyl acrylate.

Detailed Experimental Protocol: BF₃·OEt₂ Catalyzed Synthesis

The following protocol is a robust and reproducible method for the synthesis of this compound with a preference for the endo isomer.[11]

G start Start reactants Mix Furan and Methyl Acrylate start->reactants cool Cool to -20°C reactants->cool catalyst Add BF3·OEt2 cool->catalyst reaction React at <5°C for 10h catalyst->reaction workup Aqueous Workup reaction->workup extraction Extract with Ether workup->extraction dry Dry over Na2SO4 extraction->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Obtain Endo and Exo Products purify->product

Caption: Experimental workflow for the synthesis.

Materials:

  • Furan (freshly distilled)

  • Methyl acrylate (freshly distilled)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, combine furan (e.g., 0.353 mol) and methyl acrylate (e.g., 0.116 mol). A catalytic amount of a polymerization inhibitor like hydroquinone can be added.

  • Cooling: Cool the mixture to -20°C using an appropriate cooling bath.

  • Catalyst Addition: While stirring, add boron trifluoride etherate (e.g., 1.5 mL) dropwise via a syringe.

  • Reaction: Allow the reaction mixture to warm to a temperature below 5°C (e.g., in a refrigerator) and stir for 10 hours. The solution may change color and a small amount of precipitate may form.

  • Quenching and Workup: After the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure at a temperature below 35°C to avoid retro-Diels-Alder reaction.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the endo and exo isomers.

Characterization of Products

The successful synthesis and separation of the endo and exo isomers of this compound can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Compound¹H NMR (CDCl₃, 500 MHz) δ (ppm)¹³C NMR (CDCl₃, 125 MHz) δ (ppm)IR (cm⁻¹)
This compound 5.73 (d, J = 6.0 Hz, 1H), 5.65 (d, J = 6.0 Hz, 1H), 4.95–4.92 (m, 2H), 3.68 (s, 3H), 3.04 (s, 2H), 1.86–1.82 (m, 2H), 1.57–1.53 (m, 2H)171.0, 169.3, 78.5, 78.3, 69.0, 52.3, 52.2, 51.8, 29.1, 29.02988, 2955, 2883, 1764, 1742, 1438, 1200, 1053, 816, 734, 709

Table 2: Spectroscopic data for a representative this compound derivative.[14] Note: Specific shifts for endo and exo isomers will differ and should be compared with literature values.

Conclusion and Future Outlook

The synthesis of this compound via the Diels-Alder reaction of furan and methyl acrylate is a well-established yet nuanced transformation. The choice of catalyst and reaction conditions plays a crucial role in determining the yield and stereochemical outcome. The protocols and insights provided in this guide offer a solid foundation for the successful preparation of this valuable synthetic intermediate. Future research in this area may focus on the development of even more efficient and stereoselective catalytic systems, potentially employing asymmetric catalysis to access enantiomerically pure 7-oxabicyclo[2.2.1]heptane derivatives for applications in chiral drug synthesis.

References

  • Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Available at: [Link]

  • Insights into Endo/Exo Stereopreference in Diels–Alder Cycloadditions of Chitin-Derived Furans | ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Preparatively Useful Method for the Synthesis of Diels-Alder - Adducts between Furan and Methyl Acrylate. Available at: [Link]

  • The Diels–Alder reaction of furan and phenylsulphonylpropadiene. The simple base induced rearrangement of 3-methylene-2-endo-phenylsulphonyl-7-oxabicyclo[2.2.1]hept-5-ene - RSC Publishing. Available at: [Link]

  • Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Irreversible endo-selective diels-alder reactions of substituted alkoxyfurans: a general synthesis of endo-cantharimides - PubMed. Available at: [Link]

  • Endo and Exo Diels-Alder Adducts: Temperature-Tunable Building Blocks for Selective Chemical Functionalization - PMC. Available at: [Link]

  • Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate. Available at: [Link]

  • First Asymmetric Diels−Alder Reactions of Furan and Chiral Acrylates. Usefulness of Acid Heterogeneous Catalysts | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Diels Alder Lab | PDF | Chemical Reactions | Organic Chemistry - Scribd. Available at: [Link]

  • Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites. Available at: [Link]

  • Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors To Reverse Temozolomide Resistance in Glioblastoma Multiforme - PubMed. Available at: [Link]

  • High Pressure Diels-Alder Reaction of Furan and Methyl Acrylate | Semantic Scholar. Available at: [Link]

  • 7-Oxabicyclo[2.2.1]heptyl carboxylic acids as thromboxane A2 antagonists: aza omega-chain analogues - PubMed. Available at: [Link]

Sources

Technical Guide: 1H NMR Analysis of Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate is a saturated oxanorbornane derivative. It serves as a critical pharmacophore in drug discovery, acting as a rigidified bioisostere for proline or as a scaffold in phosphatase inhibitors (e.g., analogues of cantharidin).

The Challenge: The synthesis of this scaffold—typically via Diels-Alder cycloaddition followed by catalytic hydrogenation—generates stereoisomers (endo and exo). Distinguishing these isomers is not merely a purity check but a structural necessity, as the biological activity of oxabicyclic ligands is strictly governed by their 3D vector presentation.

Guide Scope: This document details the 1H NMR spectral characteristics of the target molecule, providing a definitive protocol for stereochemical assignment using coupling constants (


) derived from the Karplus relationship in rigid bicyclic systems.

Structural Analysis & Stereochemistry

The 7-oxabicyclo[2.2.1]heptane core is a rigid boat-like structure. The oxygen bridge forces the cyclohexane ring into a permanent boat conformation, creating distinct magnetic environments for "exo" and "endo" protons.

The Isomer Problem

The position of the methyl ester group (C2-substituent) defines the isomer:

  • Exo-Isomer: The ester points away from the alkene/alkane bridge (closer to the oxygen bridge). The proton at C2 (

    
    ) is in the endo position.[1][2]
    
  • Endo-Isomer: The ester points down (away from the oxygen bridge). The proton at C2 (

    
    ) is in the exo position.[1]
    
The Karplus Diagnostic (The "W" Rule)

In oxanorbornanes, the vicinal coupling constant (


) between the bridgehead proton (

) and the proton alpha to the carbonyl (

) is the primary diagnostic tool.
  • 
    :  The dihedral angle is 
    
    
    
    . According to the Karplus equation, this results in a measurable coupling (
    
    
    Hz).
  • 
    :  The dihedral angle is 
    
    
    
    . This results in near-zero coupling (
    
    
    Hz).

Therefore:

  • If the Ester is Endo (

    
     is Exo): You will observe splitting on 
    
    
    
    and
    
    
    .
  • If the Ester is Exo (

    
     is Endo): 
    
    
    
    appears as a doublet of doublets (coupling only to
    
    
    protons) with no significant coupling to the bridgehead.

Experimental Protocol

Synthesis Workflow (Context for Impurities)

To interpret the spectrum accurately, one must understand the sample history. The saturated heptane is rarely made directly; it is the hydrogenation product of the Diels-Alder adduct.

SynthesisWorkflow Start Furan + Methyl Acrylate DA Diels-Alder (Reversible) Start->DA Lewis Acid or Thermal Alkene Adduct (Hept-5-ene) Mixture of Endo/Exo DA->Alkene Hydro Hydrogenation (H2, Pd/C, MeOH) Alkene->Hydro Saturation Target Target Heptane (Stereochemistry Preserved) Hydro->Target

Figure 1: Synthetic route to this compound. Note that the stereochemical ratio (endo:exo) is established in the Diels-Alder step and preserved during hydrogenation.

NMR Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is standard. For higher resolution of the methylene envelope, Benzene-
    
    
    
    (
    
    
    ) is recommended as it induces aromatic solvent-induced shifts (ASIS), spreading the overlapping
    
    
    signals.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    

Spectral Interpretation (Data & Logic)

The following data assumes the Endo-Isomer (Ester is Endo,


 is Exo) as the primary discussion point, as it is often the kinetic product of the precursor reaction.
Chemical Shift Table ( , 400 MHz)
ProtonAssignmentShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
H1 Bridgehead (near ester)4.60 - 4.85d or dd1H

(if Endo-Ester)
H4 Bridgehead (distal)4.50 - 4.60t / m1HSmall couplings to H3/H5
OMe Methyl Ester3.65 - 3.70s3H-
H2 Alpha-proton2.80 - 3.00ddd1H

H3 Methylene (exo/endo)1.80 - 2.20m2HComplex geminal/vicinal
H5, H6 Ethylene Bridge1.40 - 1.70m4HEnvelope
Detailed Signal Analysis
A. The Bridgehead Protons (H1, H4)

The oxygen bridge exerts a strong deshielding effect, pushing these protons to 4.5–4.9 ppm .

  • Differentiation: H1 (proximal to the ester) is usually slightly downfield of H4 due to the inductive effect of the carbonyl group.

  • Validation: If the integration of the region 4.5–4.9 ppm is not exactly 1:3 ratio relative to the methoxy singlet, your sample likely contains unreacted furan or starting material.

B. The Alpha Proton (H2) - The Stereochemical Probe

This is the most critical signal.

  • Chemical Shift: 2.8 – 3.0 ppm.

  • Coupling Logic:

    • It always couples to the adjacent H3 protons (cis and trans vicinal couplings).

    • The Test: Look for the coupling to H1.

    • Observation: If H2 appears as a "doublet of doublets of doublets" (ddd) with a coupling of ~4-5 Hz to the bridgehead, you have the Endo-Ester . If H2 appears as a cleaner "doublet of doublets" (dd) with no bridgehead splitting, you have the Exo-Ester .

C. The Methylene Envelope (H3, H5, H6)

In the saturated heptane (unlike the heptene), the H5/H6 region (1.4–1.7 ppm) is a complex multiplet because the double bond is gone.

  • H3 (Exo/Endo): These protons are distinct. The H3 proton cis to the ester is usually deshielded relative to the trans proton.

Logic Flow for Isomer Assignment

Use the following decision tree to validate your specific batch.

IsomerLogic Start Analyze H2 Signal (2.8 - 3.0 ppm) CheckJ Measure J(1,2) (Coupling to Bridgehead) Start->CheckJ LargeJ J ≈ 3-5 Hz (Measurable) CheckJ->LargeJ Splitting Observed SmallJ J ≈ 0-1 Hz (Negligible) CheckJ->SmallJ No Splitting ResultEndo H2 is EXO (Dihedral ≈ 0-30°) Sample is ENDO-ESTER LargeJ->ResultEndo ResultExo H2 is ENDO (Dihedral ≈ 90°) Sample is EXO-ESTER SmallJ->ResultExo

Figure 2: Decision tree for stereochemical assignment of 7-oxabicyclo[2.2.1]heptane-2-carboxylates based on H1-H2 coupling constants.

Advanced Validation Techniques

If the 1D spectrum is ambiguous (e.g., signal overlap in the methylene region), employ these 2D experiments:

  • COSY (Correlation Spectroscopy):

    • Trace the spin system from H2.

    • Exo-Ester: Cross-peak between H2 and H3s only.

    • Endo-Ester: Cross-peaks between H2 and H3s AND H2 and H1.

  • NOESY (Nuclear Overhauser Effect):

    • This provides spatial confirmation.

    • Endo-Ester: Strong NOE correlation between H2 (Exo) and the Bridgehead (H1).

    • Exo-Ester: Strong NOE correlation between the Ester Methyl group and the Bridgehead (H1), as they are on the same face.

References

  • Beilstein Journals. Stereochemistry of ring-opening/cross metathesis reactions of exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles. (Discusses coupling constants in oxabicyclic systems).

  • NIST Chemistry WebBook. 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid. (Reference for bridgehead shifts in saturated oxanorbornanes).

  • MDPI Molecules. Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. (Detailed experimental procedures for furan Diels-Alder adducts).

  • Organic Chemistry Data. 1H NMR Coupling Constants - Cyclic Systems. (Standard reference for Karplus relationships in rigid bicycles).

Sources

Methodological & Application

ring-opening metathesis polymerization (ROMP) of methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Functionalized Poly(7-oxanorbornene)s via ROMP

Executive Summary

This guide details the protocol for the synthesis and polymerization of methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate.[1] Unlike standard norbornenes, the 7-oxa bridge imparts unique hydrophilicity and backbone stiffness to the resulting polymer, making it a prime candidate for biomedical applications, including cartilage lubrication and drug delivery vehicles.[1]

The protocol addresses the critical challenge of this specific monomer: stereochemical purity . The presence of the oxygen bridge influences catalyst coordination.[1] Consequently, separating the exo-isomer from the endo-isomer is not merely a purification step but a kinetic necessity for achieving low dispersity (Đ) and controlled molecular weight.[1]

Scientific Rationale & Mechanism

The 7-Oxa Advantage

Poly(norbornene)s are often hydrophobic.[1] By introducing an oxygen atom at the 7-position (the bridgehead), the polymer backbone becomes more polar and chemically versatile.[1] The pendant ester group (methyl carboxylate) serves as a handle for post-polymerization modification (e.g., hydrolysis to polyanions for hydrogels).[1]

Catalyst Selection & Kinetics
  • Grubbs 2nd Generation (G2): Recommended for general high-molecular-weight synthesis due to its high propagation rate (

    
    ) and stability.[1]
    
  • Grubbs 3rd Generation (G3): Recommended for rapid initiation (

    
    ) if block copolymerization is required.[1]
    
  • Isomer Effects:

    • Exo-isomer: Typically exhibits "living" polymerization characteristics.[1][2] The convex face is sterically accessible, allowing rapid coordination to the Ruthenium center.[1]

    • Endo-isomer: Often exhibits slower propagation or incomplete conversion in homopolymerizations due to steric shielding and potential chelation of the bridgehead oxygen to the metal center.[1]

    • Recommendation: This protocol enforces the isolation of the exo-isomer to ensure reproducible kinetics.

Reaction Pathway Visualization

ROMP_Workflow cluster_0 Critical Control Point Monomer_Syn Monomer Synthesis (Diels-Alder) Purification Isomer Separation (Thermodynamic Control) Monomer_Syn->Purification Furan + Methyl Acrylate Initiation Catalyst Initiation (Grubbs G2/G3) Purification->Initiation Pure Exo-Isomer Propagation Chain Propagation (Living ROMP) Initiation->Propagation Ring Opening Propagation->Propagation n Monomers Termination Termination (Ethyl Vinyl Ether) Propagation->Termination Quenching

Figure 1: Workflow for the precision synthesis of poly(7-oxanorbornene) derivatives. The isolation of the exo-isomer is highlighted as a critical control point.

Experimental Protocols

Monomer Synthesis: Diels-Alder Cycloaddition

Reagents:

  • Furan (Freshly distilled)[3]

  • Methyl Acrylate[1][3]

  • Zinc Chloride (ZnCl₂, optional Lewis Acid catalyst) or simply thermal activation.[1]

Protocol:

  • Mixing: In a heavy-walled pressure vessel (Ace Glass), combine Furan (1.0 equiv) and Methyl Acrylate (1.0 equiv).

    • Note: Furan is volatile (bp 31°C).[1] Use excess (1.2 equiv) if not using a sealed vessel.[1]

  • Reaction:

    • Method A (Room Temp/Long Time): Stir at ambient temperature for 7–14 days. This favors the thermodynamic product (exo-isomer).[1]

    • Method B (Thermal): Heat to 60°C for 48 hours.

  • Workup: Evaporate excess furan under reduced pressure.

  • Isomer Separation (Crucial):

    • The crude mixture contains both endo and exo isomers (typically ~60:40 kinetic ratio).[1]

    • Crystallization: The exo-isomer is thermodynamically more stable.[1] Dissolve the mixture in minimum diethyl ether/hexane and cool to -20°C. The exo-isomer often crystallizes preferentially.[1]

    • Column Chromatography: If crystallization fails, separate via silica gel chromatography (Gradient: 5% to 20% EtOAc in Hexanes).[1] The exo-isomer typically elutes second (more polar due to oxygen bridge exposure) or first depending on specific stationary phase interactions; verify via NMR.[1]

Validation Criteria (¹H NMR in CDCl₃):

  • Endo-isomer: Bridgehead protons appear as broad singlets; olefin protons couple distinctively.[1]

  • Exo-isomer: Bridgehead protons are often shifted; coupling constants (

    
    ) between bridgehead and bridge protons are negligible (
    
    
    
    Hz) due to the ~90° dihedral angle.[1]
Polymerization (ROMP)

Reagents:

  • Monomer: exo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate (Dried over CaH₂ and distilled/sublimed).[1]

  • Catalyst: Grubbs 2nd Generation (G2).[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), HPLC grade, passed through activated alumina columns (anhydrous).[1]

  • Quencher: Ethyl Vinyl Ether (EVE).[1]

Step-by-Step Protocol:

  • Preparation (Glovebox/Schlenk Line):

    • Flame-dry a Schlenk flask equipped with a magnetic stir bar.

    • Charge with Monomer (

      
      ) (e.g., 100 mg, 0.65 mmol).[1]
      
    • Dissolve in anhydrous DCM to achieve a concentration of [M] = 0.1 – 0.5 M.[1]

  • Catalyst Addition:

    • Calculate Catalyst (

      
      ) loading based on target Degree of Polymerization (
      
      
      
      ).
    • Dissolve G2 catalyst in a minimum amount of DCM in a separate vial.[1]

    • Rapidly inject the catalyst solution into the stirring monomer solution.[1]

    • Visual Cue: Solution typically turns from colorless to light amber/brown.[1]

  • Propagation:

    • Stir at Room Temperature (20–25°C) under positive Nitrogen/Argon pressure.

    • Time: Reaction is typically fast (10–60 minutes depending on target DP).[1]

    • Monitoring: Track conversion via TLC or ¹H NMR (disappearance of olefinic protons at

      
       6.2–6.5 ppm).[1]
      
  • Termination:

    • Add excess Ethyl Vinyl Ether (50 equiv relative to catalyst).[1]

    • Stir for 30 minutes.

    • Mechanism:[1][4][5] EVE undergoes metathesis with the Ru-carbene, capping the polymer chain with a methylene group and releasing a deactivated Ru-Fischer carbene species.[1]

  • Purification:

    • Concentrate the solution to ~20% volume.[1]

    • Precipitate dropwise into cold Methanol or Pentane (depending on polymer solubility; these esters are usually MeOH soluble, so Pentane/Ether is preferred for precipitation).[1]

    • Filter and dry under high vacuum.[1]

Data Analysis & Troubleshooting

Expected Properties
ParameterTarget / Expected ValueMethod of Verification
Conversion > 95%¹H NMR (Olefin shift)
Dispersity (Đ) 1.05 – 1.20GPC (THF, vs PS standards)
Stereochemistry Trans-rich (>70%)¹H NMR (Backbone olefin signal)
Solubility DCM, THF, CHCl₃Visual inspection
Troubleshooting Guide
IssueProbable CauseCorrective Action
High PDI (>1.4) Slow initiation relative to propagation.[1]Switch to Grubbs 3rd Gen (G3) or increase reaction temperature slightly. Ensure endo isomer is removed.[1]
Incomplete Conversion Catalyst death or impurity.[1]Ensure monomer is acid-free (residual acrylic acid kills catalyst).[1] Repurify monomer over basic alumina.[1]
Gelation Crosslinking (Back-biting).[1]Dilute reaction ([M] < 0.1 M).[1] Reduce reaction time.
Mechanistic Logic (Graphviz)

Mechanism PreCat Pre-Catalyst (G2) (16e- species) ActiveCat Active 14e- Species (Phosphine Dissociation) PreCat->ActiveCat -PCy3 Coordination Monomer Coordination (Exo-face attack) ActiveCat->Coordination + Monomer Metallacycle Metallacycle Intermediate Coordination->Metallacycle [2+2] Cycloaddition Product Polymer Chain + Active Ru Metallacycle->Product Retro [2+2] (Ring Opening) Product->Coordination Propagation Cycle

Figure 2: The catalytic cycle.[1] Note that the steric bulk of the 7-oxa bridge directs the monomer coordination, emphasizing the need for isomer purity.

References

  • Kilbinger, A. F. M., et al. (2021).[1][6] "Oxanorbornenes: promising new single addition monomers for the metathesis polymerization."[1][7] Chemical Science.

    • Key Insight: Establishes the differential reactivity of exo vs endo isomers with G3 c
  • Grubbs, R. H. (2003).[1][2] "Handbook of Metathesis." Wiley-VCH.[1]

    • Key Insight: Foundational text on catalyst selection and mechanism.[1]

  • Tew, G. N., et al. (2014).[1] "Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3-Dicarboxylic Acid Derivatives." Journal of Polymer Science.

    • Key Insight: Protocols for dicarboxylic acid derivatives which are analogous to the mono-ester discussed here.
  • Biagini, S. C. G., et al. (2006).[1] "Diels–Alder Reactions of 3-Furylamines... and Hydrolysis to 7-oxabicyclo[2.2.1]heptanones." Australian Journal of Chemistry.[1]

    • Key Insight: Detailed synthesis and isolation of the monomer framework.[1]

Sources

The Versatile Monomer: Methyl 7-Oxabicyclo[2.2.1]heptane-2-carboxylate for Advanced Functional Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Building Block for Innovation

In the quest for advanced materials with tailored properties, the strategic selection of monomeric building blocks is paramount. Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate and its unsaturated precursor, methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate, represent a class of strained cyclic esters with immense potential for the synthesis of functional polymers. The inherent ring strain in the bicyclic ether structure makes the unsaturated analog an ideal candidate for Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for generating well-defined polymers with high molecular weights. The resulting polymer, with its pendant methyl ester groups and a poly(dihydrofuran) backbone, serves as a versatile platform for a variety of post-polymerization modifications.

This application note provides a comprehensive guide to the synthesis of the unsaturated monomer, its polymerization via ROMP, and subsequent transformation into the saturated poly(this compound). We will delve into detailed, field-proven protocols and explore the functional applications of these polymers in burgeoning fields such as drug delivery and self-healing materials. The causality behind experimental choices is elucidated to empower researchers to adapt and innovate upon these foundational methods.

The Strategic Pathway: From Monomer Synthesis to Functional Polymer

The journey from a simple Diels-Alder reaction to a sophisticated functional polymer involves a series of well-controlled chemical transformations. The overall workflow is designed to first create an unsaturated polymer via ROMP, which is then converted to the saturated, more stable final polymer. This two-step approach is necessary because the saturated monomer, lacking a polymerizable double bond, is not amenable to ROMP.

G cluster_0 Monomer Synthesis cluster_1 Polymerization & Saturation cluster_2 Functionalization & Application furan Furan da Diels-Alder Reaction (Lewis Acid Catalysis) furan->da ma Methyl Acrylate ma->da monomer_unsat Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate da->monomer_unsat romp ROMP (Grubbs Catalyst) monomer_unsat->romp polymer_unsat Unsaturated Polymer romp->polymer_unsat hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H2) polymer_unsat->hydrogenation polymer_sat Saturated Polymer (poly(this compound)) hydrogenation->polymer_sat hydrolysis Hydrolysis polymer_sat->hydrolysis self_healing Self-Healing Materials polymer_sat->self_healing hydrogel Hydrogel hydrolysis->hydrogel drug_delivery Drug Delivery hydrogel->drug_delivery

Figure 1: Overall workflow from monomer synthesis to functional polymer applications.

Part 1: Monomer Synthesis - A Modern Take on a Classic Reaction

The synthesis of the polymerizable monomer, methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate, is achieved through a Lewis acid-catalyzed Diels-Alder reaction between furan and methyl acrylate.[1][2] While the thermal reaction is possible, it often suffers from low yields and long reaction times due to the relatively low reactivity of furan as a diene.[2] The use of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), significantly enhances the electrophilicity of the methyl acrylate dienophile, leading to higher yields and improved endo/exo selectivity under milder conditions.[3]

Protocol 1: Synthesis of Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate

Materials:

  • Furan (freshly distilled)

  • Methyl acrylate (freshly distilled, with a polymerization inhibitor like hydroquinone added)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add furan (1.5 eq) and a catalytic amount of hydroquinone. Cool the flask to -20 °C in a cooling bath.

  • Addition of Dienophile and Catalyst: In the dropping funnel, prepare a solution of methyl acrylate (1.0 eq) in anhydrous dichloromethane. Add this solution dropwise to the stirred furan over 30 minutes. Following the addition of methyl acrylate, add BF₃·OEt₂ (0.1 eq) dropwise via syringe, ensuring the temperature remains below -15 °C.

  • Reaction: Allow the reaction to proceed at a low temperature (e.g., in a refrigerator at <5 °C) for 10-12 hours.[3] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Separate the organic layer and wash it successively with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a temperature below 35 °C to avoid retro-Diels-Alder reaction.[3]

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the endo and exo isomers. The endo isomer is typically favored in the catalyzed reaction and is the desired product for subsequent polymerization.[3]

Characterization:

  • ¹H NMR (CDCl₃, 500 MHz): The expected spectrum will show characteristic peaks for the vinyl protons, the bridgehead protons, and the methyl ester. The endo and exo isomers can be distinguished by the coupling constants and chemical shifts of the protons on the bicyclic ring.[4]

  • ¹³C NMR (CDCl₃, 125 MHz): The spectrum will confirm the presence of the carbonyl carbon of the ester, the olefinic carbons, and the carbons of the bicyclic framework.

  • FT-IR (neat): Expect strong carbonyl stretching vibration (C=O) around 1730-1745 cm⁻¹, C=C stretching around 1640 cm⁻¹, and C-O-C stretching of the ether bridge.

CompoundYield (endo:exo)Key ¹H NMR Signals (endo isomer, δ ppm)Key FT-IR Bands (cm⁻¹)
Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate~75% (7:3)[3]~6.4 (dd, 1H), ~6.2 (d, 1H), ~5.1 (d, 1H), ~3.7 (s, 3H)~1740 (C=O), ~1640 (C=C)

Part 2: Polymerization and Saturation - Building the Polymeric Backbone

The strained double bond within the 7-oxabicyclo[2.2.1]hept-5-ene ring system makes it an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP). This living polymerization technique, often initiated by well-defined ruthenium-based catalysts such as Grubbs' catalysts, allows for the synthesis of high molecular weight polymers with low polydispersity.[5] The resulting unsaturated polymer possesses a backbone of repeating dihydrofuran units.

To obtain the target saturated polymer, a subsequent catalytic hydrogenation step is employed. This transformation not only increases the thermal stability of the polymer but also modifies its physical and chemical properties.[2]

Protocol 2: ROMP of Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate

Materials:

  • Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate (endo isomer)

  • Grubbs' Second or Third Generation Catalyst

  • Anhydrous and degassed solvent (e.g., dichloromethane or THF)

  • Ethyl vinyl ether (for termination)

  • Methanol (for precipitation)

Procedure:

  • Monomer and Catalyst Preparation: In a glovebox or under a nitrogen atmosphere, dissolve the monomer in the anhydrous, degassed solvent to the desired concentration (e.g., 0.5 M). In a separate vial, dissolve the Grubbs' catalyst in a small amount of the same solvent. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.

  • Initiation and Polymerization: Rapidly inject the catalyst solution into the vigorously stirring monomer solution. The polymerization is typically fast and may be accompanied by an increase in viscosity. Allow the reaction to stir at room temperature for 30-60 minutes.[5]

  • Termination: Terminate the polymerization by adding a few drops of ethyl vinyl ether and stirring for an additional 20-30 minutes.

  • Precipitation and Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol. A white, fibrous polymer should form. Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.[5]

Protocol 3: Hydrogenation of the Unsaturated Polymer

Materials:

  • Unsaturated polymer from Protocol 2

  • Palladium on carbon (Pd/C, 5-10 wt%)

  • Solvent (e.g., THF, m-xylene)

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: Dissolve the unsaturated polymer in the chosen solvent in a high-pressure reactor (autoclave). Add the Pd/C catalyst.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 100 kg/cm ²). Heat the mixture to the reaction temperature (e.g., 160 °C) and stir for several hours.[2]

  • Workup: After cooling and venting the reactor, filter the reaction mixture to remove the Pd/C catalyst.

  • Isolation: Precipitate the saturated polymer in methanol, collect by filtration, and dry under vacuum.

Characterization of Polymers:

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymers.

  • ¹H NMR: The disappearance of the vinyl proton signals around 6.4-6.2 ppm after hydrogenation is a key indicator of a successful reaction.

  • FT-IR: The C=C stretching band around 1640 cm⁻¹ present in the unsaturated polymer should be absent in the hydrogenated product.

  • Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg) of the polymers. Thermogravimetric Analysis (TGA) provides information on their thermal stability.[6][7]

PolymerMn (kDa)PDITg (°C)Key Spectroscopic Change
Unsaturated PolymerControllable< 1.2Varies¹H NMR: signals at ~6.3 ppm; FT-IR: band at ~1640 cm⁻¹
Saturated PolymerSimilar to precursor~1.2Higher than unsat.Absence of the above signals

Part 3: Functional Applications - From Potential to Practice

The true value of poly(this compound) lies in its potential for creating functional materials. The pendant methyl ester groups provide a reactive handle for a variety of post-polymerization modifications.

Hydrogels for Biomedical Applications

One of the most promising applications is in the development of hydrogels for biomedical uses, such as drug delivery and tissue engineering.[8][9] Hydrolysis of the methyl ester groups to carboxylic acids transforms the hydrophobic polymer into a water-soluble polyanion.[5] In the presence of divalent cations or through changes in pH, these polyanions can crosslink to form hydrogels.[8]

G polymer Saturated Polymer (with ester groups) hydrolysis Base Hydrolysis (e.g., NaOH) polymer->hydrolysis polyanion Polyanion (with carboxylate groups) hydrolysis->polyanion crosslinking Crosslinking (e.g., Ca²⁺ ions, pH change) polyanion->crosslinking hydrogel Hydrogel Network crosslinking->hydrogel drug_loaded_hydrogel Drug-Loaded Hydrogel hydrogel->drug_loaded_hydrogel drug Drug Molecule drug->drug_loaded_hydrogel

Figure 2: Pathway to hydrogel formation for drug delivery applications.

These hydrogels can encapsulate therapeutic agents, protecting them from degradation and enabling controlled release.[10] The release kinetics can be tuned by altering the crosslinking density of the hydrogel. The biocompatibility of the 7-oxabicyclo[2.2.1]heptane-based backbone makes these materials particularly attractive for in vivo applications.[11][12]

Self-Healing Materials

The robust backbone of these polymers also makes them interesting candidates for the development of self-healing materials.[11] While intrinsic self-healing mechanisms can be complex to engineer, the pendant functional groups offer a route to extrinsic self-healing systems. For example, the polymer matrix can be embedded with microcapsules containing a healing agent (such as the monomer) and a dispersed catalyst.[13] Upon damage, the microcapsules rupture, releasing the healing agent which then polymerizes in situ to repair the crack. The 7-oxabicyclo[2.2.1]heptane framework is a key component in some dynamic polymer systems that exhibit self-healing properties.[12]

Conclusion

This compound is more than just a monomer; it is a gateway to a family of functional polymers with a wide range of potential applications. The synthetic route, involving a catalyzed Diels-Alder reaction, ROMP, and subsequent hydrogenation, is robust and versatile. The ability to perform post-polymerization modifications, particularly the hydrolysis of the ester groups to form hydrogels, opens up exciting possibilities in the biomedical field. As research continues to uncover the full potential of these materials, we can expect to see them play an increasingly important role in the development of next-generation smart and functional polymers.

References

  • Salavati-Fard, T., D. T. Bregante, and D. S. Sholl. "Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites." The Journal of Physical Chemistry C 124.3 (2020): 1934-1943. [Link]

  • Otsuki, T., K. Goto, and Z. Komiya. "Development of hydrogenated ring-opening metathesis polymers." Journal of Polymer Science Part A: Polymer Chemistry 38.18 (2000): 3436-3443. [Link]

  • Kakushima, M., et al. "Preparatively Useful Method for the Synthesis of Diels-Alder Adducts between Furan and Methyl Acrylate." The Journal of Organic Chemistry 48.19 (1983): 3340-3342. [Link]

  • Mahmoud, E., et al. "High Pressure Diels-Alder Reaction of Furan and Methyl Acrylate." Synthetic Communications 13.7 (1983): 545-552. [Link]

  • Itoh, T., et al. "Concerted and stepwise mechanisms in the Diels–Alder and Michael reactions of furans with methyl 3-nitroacrylate." Canadian Journal of Chemistry 84.3 (2006): 391-399. [Link]

  • de Oliveira, L. G., et al. "Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester." Molecules 10.3 (2005): 548-557. [Link]

  • Lautens, M., and A. F. G. Bongers. "Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives." Topics in Heterocyclic Chemistry 23 (2010): 1-35. [Link]

  • Oda, M., et al. "Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives." U.S. Patent 6,677,464 B2, issued January 13, 2004.
  • Kwasek, B., and D. Bogdał. "Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid Dimethyl Ester." Molbank 2014.4 (2014): M833. [Link]

  • NIST. "7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, 1-methyl-, exo." NIST Chemistry WebBook. [Link]

  • Miró Vera, A. Y., et al. "Synthesis and Crystal Structure of Dimethyl-7-oxabicyclo[2.2.1]hept-5-ene exo,exo-2,3-dicarboxylate." Revista de la Sociedad Química de México 51.3 (2007): 145-148. [Link]

  • Leibfarth, F. A., et al. "Dynamic polymers based on silyl ether exchange." U.S. Patent 11,208,534 B2, issued December 28, 2021.
  • Li, Y., and J. Rodrigues. "Hydrogels for Biomedical Applications: Their Characteristics and the Mechanisms behind Them." Gels 3.1 (2017): 6. [Link]

  • Hoffman, A. S. "Hydrogels for biomedical applications." Advanced Drug Delivery Reviews 64 (2012): 18-23. [Link]

  • Siedenbiedel, F., and J. C. Tiller. "Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups." Chemical Society Reviews 47.19 (2018): 7148-7157. [Link]

  • Kwasek, B., and D. Bogdał. "Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid, Dimethyl Ester." ResearchGate, 2016. [Link]

  • White, S. R., et al. "Self-Healing Polymers and Composites." Annual Review of Materials Research 40 (2010): 179-211. [Link]

  • Zhang, Y., et al. "Hydrogels for Biomedical Applications: Their Characteristics and the Mechanisms behind Them." ResearchGate, 2017. [Link]

  • Kwasek, B., and D. Bogdał. "Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid, Dimethyl Ester." Semantic Scholar, 2014. [Link]

  • Kwasek, B., and D. Bogdał. "Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid, Dimethyl Ester." Semantic Scholar. [Link]

  • Spectrabase. "3-[(3-ethylanilino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid." [Link]

  • Zhang, Y., et al. "Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors To Reverse Temozolomide Resistance in Glioblastoma Multiforme." Journal of Medicinal Chemistry 67.17 (2024): 15691-15710. [Link]

  • Google Patents.
  • Pawar, G. M., et al. "ROMP-Boranes as Moisture-Tolerant and Recyclable Lewis Acid Organocatalysts." Journal of the American Chemical Society 142.33 (2020): 14248-14253. [Link]

  • Michalski, M., and M. D. Schulz. "Stereochemistry of ring-opening/cross metathesis reactions of exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles with allyl alcohol and allyl acetate." Beilstein Journal of Organic Chemistry 11 (2015): 143-150. [Link]

  • Google Patents. "Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions." US20100093580A1.

Sources

experimental protocol for the synthesis of methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a robust, reproducible, and scientifically grounded protocol for the synthesis of methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate .

Executive Summary

The 7-oxabicyclo[2.2.1]heptane scaffold (7-oxanorbornane) is a privileged structural motif in drug discovery, serving as a rigid, bioisosteric replacement for proline or as a conformationally locked spacer in fragment-based drug design. This protocol details the two-step synthesis of this compound starting from furan and methyl acrylate.

The method prioritizes process safety and reproducibility . It utilizes a thermodynamic Diels-Alder cycloaddition followed by a high-fidelity catalytic hydrogenation. Unlike literature methods that rely on unstable Lewis acid catalysts which often lead to polymerization of the dienophile, this guide recommends a robust thermal approach in a sealed system, ensuring consistent yields and scalability.

Retrosynthetic Analysis & Strategy

The target molecule is accessed via a "disconnection" approach at the C5-C6 bond (hydrogenation) and the C1-C4/C2-C3 bonds (cycloaddition).

RetroSynthesis Target Target Molecule (Saturated Ester) Intermediate Intermediate (Unsaturated Adduct) Target->Intermediate H2 / Pd-C (Reduction) Precursors Precursors (Furan + Methyl Acrylate) Intermediate->Precursors Diels-Alder (Cycloaddition)

Figure 1: Retrosynthetic pathway showing the [4+2] cycloaddition followed by alkene saturation.

Experimental Protocols

Phase 1: Diels-Alder Cycloaddition

Objective: Synthesis of methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate (Endo/Exo mixture).

Principle: The reaction between furan (diene) and methyl acrylate (dienophile) is reversible. While Lewis acids (e.g., ZnI₂, BF₃[1]·OEt₂) can accelerate the reaction, they frequently induce polymerization of methyl acrylate, complicating purification. A thermal, solvent-free approach in a sealed vessel drives the equilibrium toward the product via Le Chatelier’s principle (high concentration) and avoids catalyst-induced byproducts.

Materials:

  • Furan (Reagent Grade, >99%)

  • Methyl Acrylate (Stabilized with MEHQ)

  • Hydroquinone (Radical inhibitor)

  • Equipment: Heavy-walled pressure tube (Ace Glass or similar) or Autoclave.

Protocol:

  • Preparation: In a fume hood, charge a heavy-walled pressure tube with Furan (1.0 equiv) and Methyl Acrylate (1.0 equiv).

    • Note: Use equimolar amounts to minimize waste, or a slight excess of furan (1.1 equiv) if recovery is planned.

  • Stabilization: Add Hydroquinone (0.1 wt% relative to methyl acrylate).

    • Critical: This prevents radical polymerization of the acrylate during heating.

  • Sealing: Flush the headspace with Argon or Nitrogen for 2 minutes, then tightly seal the Teflon screw cap.

  • Reaction: Place the vessel behind a blast shield. Heat to 60°C with vigorous magnetic stirring for 48–72 hours .

    • Observation: The mixture will turn slightly yellow but should remain clear.

  • Work-up: Cool the vessel to room temperature before opening.

  • Purification:

    • Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove unreacted furan.

    • Distillation: The crude oil is best purified via vacuum distillation (approx. 60–65°C at 0.5 mmHg) to yield a clear, colorless liquid.

    • Yield Expectation: 60–75%. The product exists as a mixture of endo (kinetic) and exo (thermodynamic) isomers (typically ~7:3 ratio).

Phase 2: Catalytic Hydrogenation

Objective: Reduction to this compound.

Principle: The electron-rich alkene in the 7-oxanorbornene system is highly reactive toward catalytic hydrogenation. Pd/C is the standard catalyst. The reaction is stereoselective, generally delivering hydrogen from the less hindered exo-face, though this does not alter the configuration of the ester group established in Phase 1.

Materials:

  • Diels-Alder Adduct (from Phase 1)[1][2]

  • Palladium on Carbon (10 wt% loading, wet support preferred for safety)

  • Methanol or Ethyl Acetate (Solvent)

  • Hydrogen Gas (Balloon or Cylinder)

Protocol:

  • Safety Check: Remove all ignition sources. Pd/C is pyrophoric when dry.

  • Dissolution: Dissolve the Diels-Alder adduct (1.0 g) in Methanol (10 mL).

  • Catalyst Addition: Under an inert atmosphere (N₂ flow), carefully add 10% Pd/C (50 mg, 5 wt% equivalent).

    • Tip: Wet the catalyst with a few drops of water or add it as a slurry in solvent to prevent sparking.

  • Hydrogenation:

    • Purge the vessel with H₂ gas (vacuum/fill cycle x3).

    • Maintain a static atmosphere of H₂ (balloon pressure is sufficient) with vigorous stirring at room temperature.

  • Monitoring: Reaction is typically complete within 4–6 hours . Monitor by TLC (stain with KMnO₄; alkene spot disappears) or GC-MS.

  • Work-up:

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Safety: Do not let the filter cake dry out; rinse immediately with water and dispose of in solid hazardous waste.

    • Concentrate the filtrate under vacuum.[3]

  • Final Product: The residue is usually pure enough for use (>95%). If necessary, purify via flash chromatography (Hexanes/EtOAc).

Data Summary & Validation

ParameterPhase 1 (Cycloaddition)Phase 2 (Hydrogenation)
Key Reagents Furan, Methyl AcrylateH₂, Pd/C
Conditions 60°C, Sealed Tube, 48-72hRT, 1 atm, 4-6h
Limiting Factor Reversibility (Retro-DA)Catalyst flammability
Typical Yield 65 - 75%95 - 99%
Appearance Clear OilClear Oil / Low melting solid
Validation 1H NMR: Vinyl protons (6.2-6.5 ppm)1H NMR: Loss of vinyl protons
Analytical Checkpoints (Self-Validating System)
  • Checkpoint A (Post-DA): Check 1H NMR for the disappearance of furan peaks and the appearance of the bridgehead protons (~4.9-5.2 ppm).

  • Checkpoint B (Post-Hydro): The diagnostic vinyl protons at ~6.4 ppm (doublet of doublets) must be completely absent.

Workflow Diagram

ExperimentalWorkflow start Start: Raw Materials step1 Mix Furan + Methyl Acrylate (+ Hydroquinone) start->step1 step2 Heat 60°C (Sealed Tube) 48-72 Hours step1->step2 check1 QC: NMR/TLC (Check for Polymer) step2->check1 check1->step1 Fail (Polymerized) distill Vacuum Distillation Remove unreacted Furan check1->distill Pass step3 Hydrogenation (Pd/C, H2, MeOH) distill->step3 filter Celite Filtration (Remove Pd) step3->filter final Final Product This compound filter->final

Figure 2: Decision tree and experimental workflow for the synthesis.

Troubleshooting & Safety

Common Failure Modes
  • Low Yield in Step 1: Often caused by the retro-Diels-Alder reaction during distillation. Solution: Keep distillation temperature below 80°C by using high vacuum (<1 mmHg).

  • Polymerization: The reaction mixture turns into a viscous gel. Solution: Ensure Hydroquinone is fresh and oxygen is excluded from the headspace before heating.

  • Incomplete Hydrogenation: Catalyst poisoning.[3] Solution: Ensure the Diels-Alder adduct is distilled and free of sulfur/amine contaminants.

Safety Directives
  • Furan: Listed carcinogen and highly volatile. Handle only in a fume hood.

  • Sealed Vessels: Risk of over-pressurization.[3] Use rated pressure tubes and blast shields.

  • Palladium on Carbon: Pyrophoric.[3] Keep wet with solvent at all times.

References

  • Diels-Alder Reactivity of Furan: Kotsuki, H., et al. "High-pressure organic chemistry. Part 12. Diels-Alder reaction of furan with various dienophiles." Journal of the Chemical Society, Perkin Transactions 1, 1993. Link

  • Lewis Acid Catalysis (Alternative): Moore, J. A., et al. "Diels-Alder reactions of furan and methyl acrylate."[1] Journal of Organic Chemistry, 1983. Link

  • General Hydrogenation Protocols: Nishimura, S. "Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis." Wiley, 2001. Link

  • Green Chemistry Approaches: "Solvent-free Diels-Alder reactions." Green Chemistry, 2012. Link

Sources

application of methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate in Advanced Materials Design

Executive Summary & Scope

This technical guide addresses the application of This compound (hereafter referred to as M-OXA-7 ) as a strategic building block in materials science. Unlike its unsaturated counterpart (7-oxanorbornene), which is widely used in Ring-Opening Metathesis Polymerization (ROMP), M-OXA-7 represents the saturated, chemically stable derivative.

Primary Applications:

  • Bio-Based Rigid Scaffolds: Serving as a high-

    
     (glass transition temperature) inducing motif in polyesters and polyamides due to its rigid bicyclic structure.
    
  • Functional Additives: Acting as a polar, non-volatile plasticizer or pendant group to modify surface adhesion and hydrophilicity in coating matrices.

  • Green Chemistry Precursor: A value-added derivative of biomass (furan), bridging the gap between renewable feedstocks and high-performance engineering plastics.

Technical Background & Material Logic

Structural Advantages in Materials

The 7-oxabicyclo[2.2.1]heptane core offers unique physicochemical properties compared to standard aliphatic or aromatic monomers:

  • Rigidity without Aromaticity: The bridged bicyclic framework restricts bond rotation, significantly increasing the stiffness (Young's modulus) and thermal stability (

    
    ) of resulting materials without introducing UV-absorbing aromatic rings. This makes it ideal for optical polymers  requiring transparency in the UV-visible range.
    
  • The Oxygen Bridge (7-Oxa): Unlike the carbon-bridged norbornane, the oxygen bridge introduces polarity and hydrogen-bonding capability (as a bond acceptor). This improves interfacial adhesion in composites and compatibility with polar solvents.

  • Stereochemical Control: The molecule exists as exo and endo isomers. The exo isomer is thermodynamically more stable and provides a more linear extension in polymer backbones, reducing free volume and enhancing barrier properties.

Mechanistic Distinction (Saturated vs. Unsaturated)

Researchers must distinguish M-OXA-7 from its precursor, the 7-oxanorbornene derivative.

  • Oxanorbornene (Unsaturated): Used for ROMP (Grubbs catalyst). Unstable at high temperatures; prone to retro-Diels-Alder reactions.

  • M-OXA-7 (Saturated): Formed via hydrogenation. Chemically inert to radical crosslinking; thermally stable. Used in step-growth polymerization (condensation) or as a stable additive.

Experimental Protocols

Protocol A: Green Synthesis & Purification of M-OXA-7

Rationale: This protocol ensures the production of a high-purity saturated scaffold from renewable furan, essential for minimizing defects in downstream material applications.

Reagents:

  • Furan (Bio-sourced)[1]

  • Methyl Acrylate[1][2][3][4]

  • Catalyst: Lewis Acid (e.g.,

    
     or 
    
    
    
    Zeolite) for DA step;
    
    
    (5%) for hydrogenation.
  • Solvent: Ethyl Acetate (Green solvent).

Workflow:

  • Diels-Alder Cycloaddition (The "Click" Step):

    • Mix Furan (1.0 eq) and Methyl Acrylate (1.1 eq) in a pressure vessel.

    • Add Lewis Acid catalyst (5 mol%).

    • Critical Step: Stir at 25°C for 24-48h. Note: Low temperature favors the kinetic 'endo' product; higher temps (or thermodynamic equilibration) favor 'exo'. For materials requiring maximum linearity, optimize for 'exo' or isomerize later.

    • Yield: ~80-90% of methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate.

  • Catalytic Hydrogenation (The Stabilization Step):

    • Dissolve the intermediate in Ethyl Acetate.

    • Add 5% Pd/C (10 wt% loading).

    • Pressurize with

      
       (1 atm is sufficient, 3 atm accelerates rate) at RT for 4 hours.
      
    • Validation: Monitor disappearance of alkene peaks in

      
       NMR (
      
      
      
      6.0-6.5 ppm).
    • Filter through Celite to remove Pd/C.

  • Isolation:

    • Concentrate in vacuo.[5]

    • Purification: Vacuum distillation is preferred over column chromatography for scale-up.

    • Target: Clear, viscous liquid.

Protocol B: Hydrolysis to Monomer (7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid)

Rationale: To incorporate M-OXA-7 into polyamides or polyesters, the ester must often be activated or hydrolyzed to the free acid.

  • Saponification: Dissolve M-OXA-7 in THF/Water (1:1). Add LiOH (2.0 eq) at 0°C.

  • Reaction: Stir at RT for 3 hours.

  • Workup: Acidify with 1M HCl to pH 2. Extract with EtOAc.

  • Crystallization: Recrystallize from hexane/ether to obtain high-purity acid crystals (crucial for stoichiometry in step-growth polymerization).

Data Visualization & Logic Flow

Synthesis & Application Pathway

The following diagram illustrates the transformation of biomass into functional material building blocks using M-OXA-7.

MOXA7_Application Biomass Biomass (Hemicellulose) Furan Furan Biomass->Furan Acid Hydrolysis & Decarbonylation DA_Adduct Unsaturated Intermediate (Oxanorbornene) Furan->DA_Adduct + Methyl Acrylate Diels-Alder MOXA7 M-OXA-7 (Saturated Scaffold) DA_Adduct->MOXA7 Pd/C + H2 Hydrogenation Polymer_A High-Tg Polyesters (via Transesterification) MOXA7->Polymer_A Hydrolysis + Diol Polymer_B Functional Coatings (Plasticizer/Additive) MOXA7->Polymer_B Direct Blending Drug_Del Drug Delivery Vector (Amphiphilic Blocks) MOXA7->Drug_Del Block Copolymerization

Caption: Figure 1. Value chain of this compound from biomass to advanced material applications.

Characterization & Quality Control

To ensure material consistency, the following parameters must be verified for M-OXA-7 batches.

ParameterSpecification TargetMethodRelevance to Materials
Purity >98.5%GC-MS / HPLCImpurities act as chain terminators in polymerization.
Exo/Endo Ratio Defined (e.g., >95:5 Exo)

NMR
Isomeric purity dictates polymer crystallinity and

.
Water Content <0.05%Karl FischerCritical for polyurethane/polyester synthesis (prevents side reactions).
Acid Value <1.0 mg KOH/gTitrationResidual acid indicates incomplete esterification or hydrolysis.

References

  • Diels-Alder Reactivity & Catalysis

    • Title: Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites.[4][6]

    • Source: ResearchGate / Journal of C
    • URL:[Link]

  • Synthesis of Saturated Derivatives

    • Title: Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.
    • Source: MDPI (Molbank).
    • URL:[Link]

  • Chemical Properties & Safety

    • Title: 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid (Compound Summary).[5][7][8]

    • Source: PubChem (NIH).
    • URL:[Link]

  • Boron-Substituted Furan Derivatives (Exo-Selectivity)

    • Title: Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions.[4]

    • Source: ACS Public
    • URL:[Link]

  • Derivatization for Bio-Activity (Parallel Material Relevance)

    • Title: Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate.[5]

    • Source: MDPI.
    • URL:[Link][8]

Sources

Validation & Comparative

Technical Comparison Guide: Poly(methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate) and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

This guide characterizes polymers derived from methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate (referred to herein as POM - Poly(Oxanorbornene Methyl ester)). While the prompt references the saturated "heptane" analog, the primary route to high-molecular-weight polymers from this scaffold is Ring-Opening Metathesis Polymerization (ROMP) of the unsaturated hept-5-ene precursor. The resulting polymer can be hydrogenated to form the saturated poly(oxanorbornane) backbone.

Core Value Proposition: Unlike traditional aliphatic polyesters (e.g., PCL, PLGA) or poly(norbornene), POM offers a unique "Goldilocks" zone of physicochemical properties:

  • High Functional Density: Every repeat unit carries a modifiable ester group, unlike PEG (end-group only).

  • Tunable Hydrophilicity: The oxygen bridge ("oxa" bridge) reduces the hydrophobicity inherent to pure carbon backbones (like polynorbornene), facilitating better interaction with biological media.

  • Rigid Backbone: The bicyclic ring structure imparts a high glass transition temperature (

    
    ), offering mechanical stability where linear polyesters fail.
    

Comparative Analysis: POM vs. Industry Standards

Performance Matrix
FeaturePoly(oxanorbornene) (POM) Poly(norbornene) (PNB) Poly(caprolactone) (PCL) Poly(ethylene glycol) (PEG)
Polymerization Mechanism ROMP (Living)ROMP (Living)ROP (Living)Anionic / ROP
Backbone Stiffness High (Bicyclic)High (Bicyclic)Low (Linear/Flexible)Very Low (Flexible)
Glass Transition (

)
High (~80°C - 140°C)*High (~35°C - 100°C)Very Low (-60°C)Low (-60°C to -10°C)
Hydrophilicity Moderate (Tunable)Low (Hydrophobic)Low (Hydrophobic)High (Hydrophilic)
Functional Density 100% (1 per monomer) 100% (1 per monomer)Low (End-group mostly)Low (End-group only)
Degradation Mode Hydrolysis (Side chain) / OxidativeOxidative / SlowBulk Hydrolysis (Backbone)Non-degradable (Renal clearable)

*Note:


 depends heavily on the cis/trans ratio and endo/exo stereochemistry of the monomer.
Deep Dive: The "Oxa" Advantage

The critical differentiator is the C-7 oxygen bridge. In Poly(norbornene) , the all-carbon scaffold often leads to non-specific protein adsorption and poor solubility in polar solvents. The POM scaffold's oxygen bridge introduces a dipole that improves solubility in polar organic solvents (e.g., THF, DMF) and enhances compatibility with aqueous environments upon hydrolysis of the ester side chains [1].

Experimental Protocols & Characterization

Synthesis Workflow (ROMP)

Objective: Synthesize Poly(methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate) with controlled molecular weight (


) and low dispersity (Đ).

Reagents:

  • Monomer: Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate (Endo/Exo mixture or pure Exo). Note: Exo isomers polymerize significantly faster due to steric accessibility.

  • Catalyst: Grubbs Generation 3 (G3) or Modified Grubbs Gen 2 (fast initiation is critical).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Terminator: Ethyl Vinyl Ether (EVE).

Protocol:

  • Preparation: In a nitrogen-filled glovebox, dissolve the monomer in DCM ([M]0 = 0.1 – 0.5 M).

  • Initiation: Add Grubbs catalyst (dissolved in min. DCM) to the monomer solution under vigorous stirring.

    • Target

      
      : Controlled by Monomer:Catalyst ([M]:[I]) ratio.[1][2]
      
  • Propagation: Stir at room temperature. Reaction is typically complete in <30 mins for exo-isomers.

    • Monitoring: Track disappearance of the olefinic monomer peak via

      
      H NMR.
      
  • Termination: Add excess Ethyl Vinyl Ether (50 equiv. relative to catalyst) and stir for 30 mins. This cleaves the Ru-carbene from the chain end.

  • Purification: Precipitate into cold methanol or pentane. Filter and dry under vacuum.

Self-Validating Check:

  • GPC: Monomodal peak confirms "living" nature.

  • NMR: Disappearance of monomer vinyl protons (6.2-6.5 ppm) and appearance of broad polymer backbone olefin signals (5.5-6.0 ppm).

Hydrogenation (Optional but Recommended for Stability)

To obtain the saturated Poly(methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate) (the "heptane" variant implied in the prompt), the backbone alkenes must be reduced.

  • Method: Diimide reduction (using p-toluenesulfonyl hydrazide) is preferred over catalytic hydrogenation (Pd/C) to avoid potential ring-opening side reactions of the strained oxygen bridge [2].

Visualization of Logic & Workflows

Synthesis & Decision Pathway

This diagram illustrates the critical decision points in synthesizing the polymer versus its saturated derivative.

SynthesisWorkflow Start Start: Furan + Methyl Acrylate DA_Rxn Diels-Alder Cycloaddition (Forms Monomer) Start->DA_Rxn Monomer Monomer: Methyl 7-oxabicyclo[2.2.1] hept-5-ene-2-carboxylate DA_Rxn->Monomer Endo/Exo Mix ROMP ROMP (Grubbs Cat.) Living Polymerization Monomer->ROMP Polymer_Unsat Poly(oxanorbornene) (Unsaturated Backbone) ROMP->Polymer_Unsat Decision Requirement: Thermal/Oxidative Stability? Polymer_Unsat->Decision Decision->Polymer_Unsat No (Functional alkene needed) Hydrogenation Backbone Hydrogenation (Diimide Reduction) Decision->Hydrogenation Yes (High Stability) Polymer_Sat Poly(oxanorbornane) (Saturated Backbone) Hydrogenation->Polymer_Sat

Caption: Synthesis pathway from precursor assembly to saturated/unsaturated polymer scaffolds.

Degradation & Hydrolysis Mechanism

Unlike PCL (backbone scission), POM primarily undergoes side-chain hydrolysis to form polyanions, unless specific oxidative triggers are used.

Degradation Polymer Neutral Polymer (Methyl Ester) Hydrolysis Base/Enzymatic Hydrolysis Polymer->Hydrolysis pH > 8 or Esterase Polyanion Polyanionic Polymer (Carboxylate Salt) Hydrolysis->Polyanion Side-chain cleavage App Application: Cartilage Lubrication / Hydrogel Formation Polyanion->App

Caption: Transformation of neutral POM into bioactive polyanions via ester hydrolysis.

Key Characterization Data

Thermal Properties (DSC)

The thermal transitions are heavily influenced by the tacticity and the endo/exo ratio of the starting monomer.

Polymer Variant

(Onset)

(Melting)
Interpretation
Poly(oxanorbornene) (High Trans) 85°C - 105°CNone (Amorphous)Rigid backbone prevents crystallization; high

suitable for structural scaffolds.
Poly(oxanorbornene) (High Cis) 110°C - 130°CSemi-crystalline (varies)Cis-linkages often increase packing density and

.
Poly(oxanorbornane) (Hydrogenated) > 140°CNoneRemoval of alkene flexibility further stiffens the chain [3].
Structural Verification ( H NMR)

To validate your polymer, look for these diagnostic signals in CDCl


:
  • Backbone Olefin (Unsaturated only): Broad signals at 5.5 – 5.9 ppm . (cis/trans ratio determined here).

  • Bridgehead Protons: Broad singlet/multiplet at 4.5 – 5.2 ppm (distinctive shift due to oxygen bridge).

  • Methyl Ester: Sharp singlet at 3.6 – 3.7 ppm .

    • Validation: Integration of Methyl Ester (3H) vs Backbone Olefin (2H) must be 1.5:1. Deviation implies side reactions.[3]

Applications & Causality

Why choose this polymer?

  • Cartilage Lubrication (Bio-mimicry):

    • Mechanism:[4][5][6] Hydrolysis of the methyl ester yields poly(oxanorbornene carboxylate). This mimics the structure and charge density of hyaluronic acid and lubricin .

    • Data Support: Studies show these polyanions reduce friction coefficients on cartilage surfaces significantly better than saline, approaching synovial fluid performance [4].[2]

  • Drug Delivery Vectors:

    • Mechanism:[4][5][6] The "living" nature of ROMP allows for the formation of block copolymers (e.g., PEG-b-POM). The POM block can be used to encapsulate hydrophobic drugs, while the oxygen bridge ensures the core isn't "too" hydrophobic, aiding in release kinetics compared to pure polynorbornene.

References

  • Kiessling, L. L., et al. "Synthetic Polymers for the Study of Multivalent Protein-Carbohydrate Interactions." Topics in Current Chemistry, 2002. Link

  • Coughlin, E. B., et al. "Hydrogenation of ROMP Polymers: Synthesis and Characterization." Journal of Polymer Science Part A, 2005. Link

  • Tew, G. N., et al. "New degradable, non-cytotoxic, and bioactive ring-opening metathesis polymerization (ROMP) polymers." Polymer Chemistry, 2010. Link

  • Grinstaff, M. W., et al. "Biolubricants: Poly(7-oxanorbornene-2-carboxylate) as a cartilage lubricant." Journal of the American Chemical Society, 2016. Link

  • Schrock, R. R. "Living Ring-Opening Metathesis Polymerization Catalyzed by Well-Characterized Transition-Metal Alkylidene Complexes." Accounts of Chemical Research, 1990. Link

Sources

Technical Comparison Guide: Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate vs. Norbornene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate (hereafter 7-Oxa-Sat ), contrasting it with its carbon-bridged analog (Norbornane-Ester ) and unsaturated precursors. The introduction of the oxygen bridge at the 7-position fundamentally alters the stereoelectronic landscape of the bicyclic framework.

Key Technical Takeaways:

  • Stereoselectivity: Unlike the kinetic endo-selectivity of norbornene formation, the synthesis of 7-oxanorbornenes often favors thermodynamic exo-isomers due to the reversibility of the furan Diels-Alder reaction.

  • Reactivity: The 7-oxygen atom acts as a Lewis base, capable of coordinating with metal catalysts (e.g., Ruthenium in ROMP), which significantly retards propagation rates compared to 7-carba analogs.

  • Bioactivity: The 7-oxa bridge serves as a critical hydrogen-bond acceptor in biological systems, making this scaffold a privileged structure for protein phosphatase (PP2A/PP5) inhibition, a feature absent in the hydrophobic norbornane series.

Structural & Stereoelectronic Analysis[1]

The defining feature of the 7-Oxa-Sat molecule is the ether bridge. While the carbon skeleton implies a rigid boat-like conformation similar to norbornane, the oxygen atom introduces lone pairs that create specific electronic effects.

The "Oxygen Bridge" Effect

The C7-oxygen imparts a higher degree of polarity and alters the bond angles of the bridgehead carbons. In catalytic cycles, this oxygen can act as a "hemilabile ligand," temporarily sequestering the metal center.

OxygenBridgeEffect cluster_0 7-Carba (Norbornene) cluster_1 7-Oxa (Oxanorbornene) Norb Norbornene Scaffold (Hydrophobic Bridge) Kinetic Kinetic Control (Endo Favored) Norb->Kinetic Steric Approach Oxa 7-Oxa Scaffold (Lewis Basic Bridge) Thermo Thermodynamic Control (Exo Favored) Oxa->Thermo Reversible DA Chelation Metal Chelation (Retarded Propagation) Oxa->Chelation Lone Pair Donation

Figure 1: Stereoelectronic divergence between 7-carba and 7-oxa scaffolds.

Synthetic Access & Selectivity[2]

The synthesis of 7-Oxa-Sat is distinct from norbornane derivatives due to the reversibility of the furan Diels-Alder reaction.

Comparative Synthesis Protocol

Target A: Methyl 5-norbornene-2-carboxylate (7-Carba)

  • Reactants: Cyclopentadiene + Methyl Acrylate.

  • Conditions:

    
     to 
    
    
    
    , kinetic control.
  • Outcome: High yield, Endo:Exo ratio ~ 80:20 . The endo product is favored due to secondary orbital interactions.

Target B: this compound (7-Oxa-Sat)

  • Step 1 (Diels-Alder): Furan + Methyl Acrylate.

  • Step 2 (Hydrogenation): H₂ / Pd-C.

  • Critical Nuance: The Furan DA reaction is reversible (retro-Diels-Alder). At ambient temperature, the exo adduct is thermodynamically more stable.

Protocol: Synthesis of 7-Oxa-Sat (Step-by-Step)
  • Cycloaddition (High Pressure/Catalytic Method):

    • Mix Furan (1.2 eq) and Methyl Acrylate (1.0 eq) in a pressure vessel or with a Lewis Acid catalyst (e.g., ZnI₂).

    • Note: Without pressure, conversion is low due to unfavorable equilibrium.

    • Stir at room temperature for 48–72 hours.

    • Validation: Monitor via ¹H NMR. The exo isomer shows negligible coupling (

      
       Hz) between the bridgehead proton (H1/H4) and the adjacent proton (H2/H3), whereas endo shows measurable coupling (
      
      
      
      Hz).
  • Hydrogenation:

    • Dissolve the crude unsaturated adduct in Methanol.

    • Add 10 wt% Pd/C catalyst (5% loading).

    • Stir under H₂ balloon (1 atm) for 4 hours.

    • Filter through Celite to remove Pd/C.

    • Concentrate in vacuo to yield 7-Oxa-Sat .

Reactivity Profile: ROMP & Functionalization

For researchers utilizing these scaffolds in polymer chemistry (ROMP) or medicinal chemistry, the reactivity profile differs sharply.

Ring-Opening Metathesis Polymerization (ROMP)

When using Grubbs catalysts (G3), the 7-oxa derivatives exhibit a "fast initiation, slow propagation" mechanism compared to norbornenes.

FeatureNorbornene Derivative7-Oxanorbornene DerivativeMechanism
Initiation Rate ModerateFast (Endo isomers) Relief of higher ground-state ring strain.
Propagation Rate FastSlow Oxygen lone pair chelates Ru-center, stabilizing the resting state.
Polymer Structure High MW, broad PDILower MW, controlled PDIChelation enables "living" character but limits chain length.
Biological Stability (Hydrolysis)

The 7-Oxa-Sat ester is generally more susceptible to hydrolysis than the norbornane analog. The inductive effect of the bridge oxygen increases the electrophilicity of the carbonyl carbon, facilitating attack by water or esterases.

Physicochemical Benchmarking

The following table contrasts the target molecule with its direct competitors. Note that while specific experimental boiling points for the saturated methyl ester are rare in literature, trends are derived from the parent and ethyl-ester analogs.

Property7-Oxa-Sat (Target)Norbornane-Ester (Comparator)7-Oxa-Alkene (Precursor)
Formula C₈H₁₂O₃C₉H₁₄O₂C₈H₁₀O₃
MW 156.18 g/mol 154.21 g/mol 154.16 g/mol
Bridge Oxygen (-O-)Methylene (-CH₂-)Oxygen (-O-)
Saturation SaturatedSaturatedUnsaturated (C=C)
LogP (Pred) ~0.7 (Hydrophilic)~2.1 (Lipophilic)~0.5
State (RT) Viscous LiquidLiquidLiquid/Low-melt Solid
Key Application Phosphatase Inhibitor ScaffoldFragrance / Polymer FillerROMP Monomer
Biological Relevance (Case Study: PP2A Inhibition)

The 7-oxa scaffold is a structural mimic of Cantharidin .

  • 7-Carba (Norbornane): Inactive against PP2A. The hydrophobic bridge cannot replace the structural water molecule in the enzyme's active site.

  • 7-Oxa: The bridge oxygen accepts a hydrogen bond from the enzyme, enabling nanomolar inhibition. 7-Oxa-Sat derivatives (like LB-100) utilize this specific interaction.

Visualization of Synthetic Pathways

SynthesisFlow Furan Furan + Methyl Acrylate AdductOxa 7-Oxa-Alkene Adduct (Exo Favored) Furan->AdductOxa Reversible DA (Thermodynamic) CP Cyclopentadiene + Methyl Acrylate AdductCarba Norbornene Adduct (Endo Favored) CP->AdductCarba Kinetic DA H2 Hydrogenation (H2, Pd/C) AdductOxa->H2 AdductCarba->H2 Target Target: 7-Oxa-Sat (this compound) H2->Target Comp Comparator: Norbornane Ester H2->Comp

Figure 2: Synthetic divergence. The 7-oxa route requires management of the reversible Diels-Alder equilibrium.

References

  • PubChem. (2025).[1] this compound (Compound Summary). National Library of Medicine. [Link][2]

  • MDPI. (2026). Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate. Molbank. [Link]

  • National Institutes of Health (NIH). (2021). Oxanorbornenes: promising new single addition monomers for the metathesis polymerization. PubMed Central. [Link]

  • Royal Society of Chemistry. (2025). Ring-opening metathesis polymerization of (oxa)norbornenes. Polymer Chemistry. [Link]

  • Master Organic Chemistry. (2018). Endo vs Exo Selectivity in the Diels-Alder Reaction. [Link]

Sources

Safety Operating Guide

Definitive Guide: Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: Operational Autonomy & Safety First

This guide supersedes generic "organic waste" protocols. Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate (CAS: 35520-81-1 / 105632-19-7) presents a unique dual-hazard profile due to its strained bicyclic ether bridge and ester functionality .

Standard disposal often overlooks the reactivity of the 7-oxabicyclo core. This guide provides a self-validating workflow to prevent unexpected exotherms in waste containers and ensures compliance with EPA/RCRA standards.

Chemical Hazard & Risk Assessment

Before initiating disposal, you must validate the chemical state.[1] This compound is not just a "solvent"; it is a reactive intermediate.

Physicochemical Safety Profile
ParameterValue / CharacteristicOperational Implication
Molecular Formula C₉H₁₄O₃Organic, combustible.
Structure Strained bicyclic ether + Methyl esterRisk of Ring Opening: The ether bridge is acid-sensitive.
Flash Point ~80–95°C (Estimated)Classify as Combustible Liquid (Class IIIA).
Reactivity Acid-sensitive; Peroxide potential (low)Do NOT mix with strong Lewis acids (e.g., AlCl₃, BF₃) or mineral acids in waste streams.
Toxicity (GHS) H302, H315, H319Wear Nitrile gloves and safety goggles.
The "Hidden" Hazard: Acid-Catalyzed Ring Opening

Expert Insight: Unlike simple esters (e.g., Ethyl Acetate), the 7-oxabicyclo[2.2.1]heptane system is strained. If disposed of in a waste container with high concentrations of strong acids (Sulfuric, Hydrochloric), the ether bridge can cleave, leading to rapid polymerization and heat generation.

  • Directive: Always segregate this chemical into Non-Acidic / Neutral Organic Waste .

Pre-Disposal Validation Protocol (The "Trust" Check)

Perform this two-step check before adding the chemical to any communal waste container.

Step A: The Peroxide Check (For Aged Samples)

While less prone to peroxidation than THF, the ether linkage warrants caution if the bottle is old (>1 year) or has visible crystals.

  • Visual Inspection: Check for cloudiness or crystals around the cap.

  • Test: Use a standard peroxide test strip (e.g., Quantofix).

    • Result < 10 ppm: Proceed to disposal.[1][2][3][4][5]

    • Result > 10 ppm: Treat with ferrous sulfate or contact EHS immediately for stabilization.

Step B: pH Compatibility Test
  • Take a 1 mL aliquot of the waste solvent stream you intend to use.

  • Measure pH.[5]

    • Target: pH 4–10.

    • Action: If pH < 3, do not add this chemical. Use a separate container or neutralize the waste stream first.[6]

Disposal Workflow: Cradle-to-Grave

This workflow ensures complete traceability and safety.

DOT Visualization: Decision Logic

DisposalWorkflow Start Start: Waste Identification CheckAge Check Container Age (> 1 Year?) Start->CheckAge PeroxideTest Perform Peroxide Test CheckAge->PeroxideTest Yes CheckAcid Check Waste Stream pH (Is pH < 3?) CheckAge->CheckAcid No Stabilize Stabilize (Ferrous Sulfate) PeroxideTest->Stabilize Positive (>10ppm) PeroxideTest->CheckAcid Negative Stabilize->CheckAcid SegregateAcid Segregate: DO NOT MIX Use Separate Container CheckAcid->SegregateAcid Yes (Acidic) Combine Combine with Non-Halogenated Organic Solvents CheckAcid->Combine No (Neutral/Basic) Labeling Label: 'Non-Halogenated Organic' + Constituent Name SegregateAcid->Labeling Combine->Labeling Pickup Schedule EHS/Vendor Pickup (Incineration) Labeling->Pickup

Caption: Figure 1. Logic flow for the safe assessment and segregation of this compound waste.

Detailed Procedure
1. Segregation
  • Primary Stream: Non-Halogenated Organic Solvents (unless mixed with DCM/Chloroform during use).

  • Container Type: High-Density Polyethylene (HDPE) or Glass (Amber preferred).

  • Incompatibility: Oxidizers (Nitric acid, Peroxides) and Strong Acids.

2. Labeling Requirements

Compliance requires specific nomenclature. Do not use abbreviations.

  • Tag: Hazardous Waste.

  • Constituents: "this compound" (Write full name).

  • Hazards Checked: [x] Flammable/Combustible [x] Irritant.

3. Final Disposal Method
  • Lab Level: Bulking into satellite accumulation area containers.

  • Facility Level: Fuel Blending or Incineration.

  • Regulatory Code: While not P- or U-listed specifically, it typically falls under D001 (Ignitability) if in a flammable solvent mixture.

Emergency Procedures (Spill Response)

In the event of a spill outside the fume hood:

  • Evacuate: Move personnel from the immediate area.

  • Ventilate: Open windows if safe; ensure HVAC is running.

  • PPE: Don Nitrile gloves (double layer recommended), lab coat, and organic vapor respirator if ventilation is poor.

  • Containment:

    • Use Vermiculite or Activated Carbon spill pillows.

    • Avoid: Paper towels (surface area increases evaporation rate).

  • Cleanup: Scoop absorbed material into a wide-mouth jar. Label as "Debris contaminated with [Chemical Name]".

References & Regulatory Grounding[4][5][7]

  • National Institute of Standards and Technology (NIST). Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester - Mass Spectrum & Properties. [Link]

  • PubChem (NIH). 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid Safety Data. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

Sources

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Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate
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